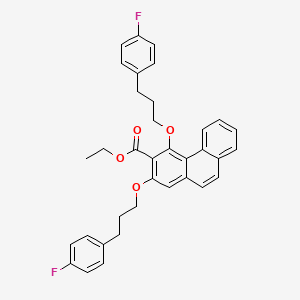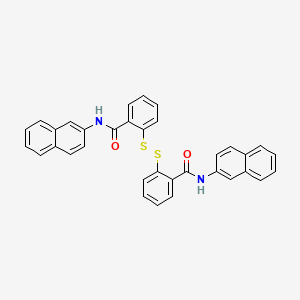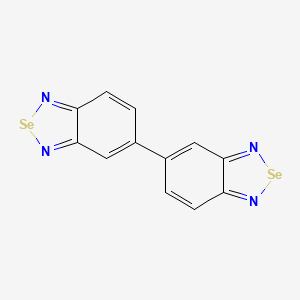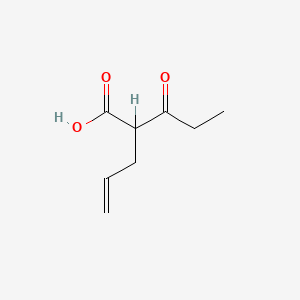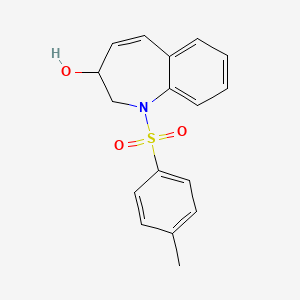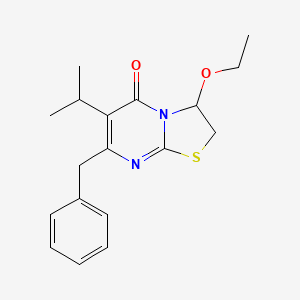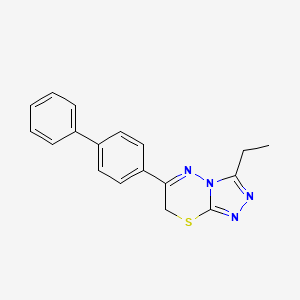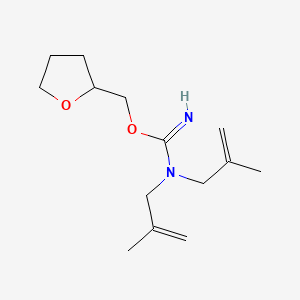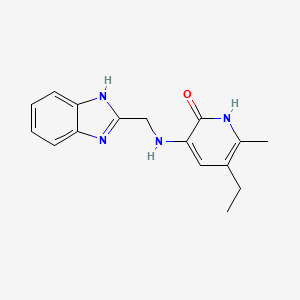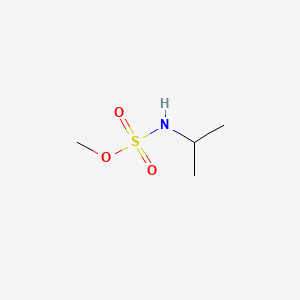
Sulfamic acid, (1-methylethyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamic acid, (1-methylethyl)-, methyl ester: is an organic compound that belongs to the class of sulfamic acid esters It is characterized by the presence of a sulfamic acid group attached to a methyl ester and a (1-methylethyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sulfamic acid, (1-methylethyl)-, methyl ester typically involves the esterification of sulfamic acid with an appropriate alcohol. One common method is the reaction of sulfamic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Sulfamic acid, (1-methylethyl)-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding sulfamic acid and alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Substitution: Common nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Hydrolysis: Sulfamic acid and isopropyl alcohol.
Substitution: Various substituted sulfamic acid derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
Aplicaciones Científicas De Investigación
Chemistry: Sulfamic acid, (1-methylethyl)-, methyl ester is used as a reagent in organic synthesis. It can serve as a precursor for the synthesis of other sulfamic acid derivatives.
Biology: In biological research, this compound can be used to study the effects of sulfamic acid esters on various biological systems. It may also be used in the development of new pharmaceuticals.
Industry: In industrial applications, this compound can be used as an intermediate in the production of other chemicals. It may also be used in the formulation of cleaning agents and other products.
Mecanismo De Acción
The mechanism of action of sulfamic acid, (1-methylethyl)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release sulfamic acid, which can then interact with various enzymes and proteins. The (1-methylethyl) group may also influence the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
- Sulfamic acid, ethyl ester
- Sulfamic acid, propyl ester
- Sulfamic acid, butyl ester
Comparison: Sulfamic acid, (1-methylethyl)-, methyl ester is unique due to the presence of the (1-methylethyl) group, which can influence its chemical reactivity and biological activity. Compared to other sulfamic acid esters, this compound may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications.
Propiedades
Número CAS |
60343-60-4 |
|---|---|
Fórmula molecular |
C4H11NO3S |
Peso molecular |
153.20 g/mol |
Nombre IUPAC |
methyl N-propan-2-ylsulfamate |
InChI |
InChI=1S/C4H11NO3S/c1-4(2)5-9(6,7)8-3/h4-5H,1-3H3 |
Clave InChI |
HOJFOHBTLDUASW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NS(=O)(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


